Stereospecific Conversion by Methylmalonyl-CoA Mutase: Product Ratio Differentiation
Ethylmalonyl-CoA is a substrate analog for methylmalonyl-CoA mutase from *Propionibacterium shermanii*. The reaction yields primarily (2R)-methylsuccinyl-CoA, with a diastereoisomeric ratio of approximately 70:30 in favor of the (2R)-configuration [1]. This stereochemical preference is critical for interpreting mutase mechanisms and for engineering pathways that rely on this rearrangement.
| Evidence Dimension | Stereoselectivity of product formation |
|---|---|
| Target Compound Data | (2R)-methylsuccinyl-CoA : (2S)-methylsuccinyl-CoA ratio of ~70:30 |
| Comparator Or Baseline | Natural substrate methylmalonyl-CoA (converted exclusively to succinyl-CoA) |
| Quantified Difference | 70% preference for (2R) over (2S) diastereoisomer |
| Conditions | Assay with methylmalonyl-CoA mutase from *Propionibacterium shermanii* in 2H2O |
Why This Matters
This stereochemical signature is a unique benchmark for confirming ethylmalonyl-CoA mutase activity and for distinguishing it from background methylmalonyl-CoA mutase reactions.
- [1] Rétey, J., et al. (1978). Investigation of the Mechanism of the Methylmalonyl‐CoA Mutase Reaction with the Substrate Analogue: Ethylmalonyl‐CoA. European Journal of Biochemistry, 83(2), 437–451. View Source
